Positional Isomer Differentiation: 4-Hydroxy-2-isobutoxy vs. 2-Hydroxy-4-isobutoxy Substitution Patterns
The target compound, 4-hydroxy-2-(2-methylpropoxy)benzonitrile, is distinguished from its positional isomer, 2-hydroxy-4-isobutoxybenzonitrile (CAS 1352494-73-5), by the specific placement of the hydroxyl and isobutoxy groups. While both share the molecular formula C₁₁H₁₃NO₂, their distinct substitution patterns lead to different hydrogen-bonding networks and electronic properties . This is critical in medicinal chemistry, where subtle changes in regioisomerism can dramatically alter target binding and ADME profiles.
| Evidence Dimension | Regioisomeric substitution pattern (functional group placement) |
|---|---|
| Target Compound Data | 4-hydroxy, 2-isobutoxy substitution |
| Comparator Or Baseline | 2-hydroxy, 4-isobutoxy substitution (CAS 1352494-73-5) |
| Quantified Difference | Regioisomers; distinct hydrogen-bonding and lipophilicity profiles |
| Conditions | In silico and empirical structure-activity relationship (SAR) analyses within the benzonitrile class |
Why This Matters
Procurement of the correct regioisomer is non-negotiable for SAR studies, as even positional isomers can exhibit divergent biological activities and are not interchangeable.
